molecular formula C7H10N4S B14473747 2-(1-Thiophen-2-ylethylideneamino)guanidine CAS No. 72189-64-1

2-(1-Thiophen-2-ylethylideneamino)guanidine

Cat. No.: B14473747
CAS No.: 72189-64-1
M. Wt: 182.25 g/mol
InChI Key: DJAWVTHAOIURIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Thiophen-2-ylethylideneamino)guanidine is a chemical compound with the molecular formula C7H10N4S. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a guanidine group, which is a functional group with the formula HNC(NH2)2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Thiophen-2-ylethylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of guanidine derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1-Thiophen-2-ylethylideneamino)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Thiophen-2-ylethylideneamino)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Thiophen-2-ylethylideneamino)guanidine is unique due to the combination of the thiophene ring and guanidine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

72189-64-1

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylideneamino)guanidine

InChI

InChI=1S/C7H10N4S/c1-5(10-11-7(8)9)6-3-2-4-12-6/h2-4H,1H3,(H4,8,9,11)

InChI Key

DJAWVTHAOIURIG-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)N)C1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.